2-Naphthylamine-13C6
Description
Properties
CAS No. |
1329834-19-6 |
|---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
149.143 |
IUPAC Name |
naphthalen-2-amine |
InChI |
InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI Key |
JBIJLHTVPXGSAM-MROVPUMUSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N |
Synonyms |
2-Aminonaphthalene-13C6; β-Naphthylamine-13C6; 2-Naphthalenamine-13C6; |
Origin of Product |
United States |
Synthetic Methodologies for 2 Naphthylamine 13c6
Strategies for Carbon-13 Incorporation into the Naphthalene (B1677914) Ring System
The foundational challenge in synthesizing 2-Naphthylamine-13C6 lies in the construction of the naphthalene ring system with six ¹³C atoms incorporated at specific positions. This is typically achieved through multi-step syntheses starting from simple, commercially available ¹³C-labeled precursors.
Precursor Synthesis with Enriched Carbon-13 Isotopes
The most common and economically viable starting material for the synthesis of aromatic rings with uniform ¹³C labeling is Benzene-¹³C₆. This precursor can be synthesized through various methods, including the catalytic carbonylation of methanol (B129727) with carbon-13 labeled carbon monoxide (¹³CO) or the trimerization of [¹³C₂]-acetylene. google.com Once Benzene-¹³C₆ is obtained, it can be used to build the naphthalene skeleton.
One established method for constructing a second aromatic ring onto a benzene (B151609) core is the Haworth synthesis. While this method is more commonly used for producing phenanthrene (B1679779) and other polycyclic aromatic hydrocarbons, its principles can be adapted. nih.gov A more direct approach involves the reaction of a ¹³C₆-labeled benzene derivative with an appropriate C4-building block. For instance, a Friedel-Crafts acylation of Benzene-¹³C₆ with succinic anhydride (B1165640) would form a keto-acid, which can then be reduced and cyclized to form a tetralone intermediate. Subsequent dehydrogenation would yield the fully labeled naphthalene ring. researchgate.net
A reliable route for preparing [1,2,3,4,4a,8a-¹³C₆]-naphthalene has been described, which can serve as a key intermediate. researchgate.net This highlights the feasibility of producing naphthalene with a specific six-carbon labeling pattern, which is a prerequisite for the synthesis of 2-Naphthylamine-¹³C₆.
Multi-step Synthetic Routes for Position-Specific Labeling
With a ¹³C₆-labeled naphthalene precursor in hand, the next critical step is the regioselective introduction of the amine group at the C-2 position. Direct amination of naphthalene is generally not a favored industrial process. Instead, indirect methods starting from other 2-substituted naphthalenes are more common and offer better control over the position of the incoming amino group.
A widely used and effective method is the Bucherer reaction , which involves the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite solution and ammonia. wikipedia.orgatamanchemicals.comacs.org Therefore, a plausible multi-step synthesis for 2-Naphthylamine-¹³C₆ would be:
Synthesis of Naphthalene-¹³C₆: Starting from Benzene-¹³C₆, a multi-step sequence such as a Friedel-Crafts reaction followed by cyclization and aromatization is employed to produce Naphthalene-¹³C₆. nih.govresearchgate.net
Synthesis of 2-Naphthol-¹³C₆: The labeled naphthalene is then converted to 2-Naphthol-¹³C₆. This can be achieved through sulfonation of naphthalene, followed by fusion with sodium hydroxide. The reaction conditions can be controlled to favor the formation of the 2-substituted isomer.
Amination via the Bucherer Reaction: The resulting 2-Naphthol-¹³C₆ is then subjected to the Bucherer reaction. Heating the labeled naphthol with an aqueous solution of ammonium (B1175870) sulfite or a similar reagent yields the desired 2-Naphthylamine-¹³C₆. prepchem.com This reaction is known for its high yield and regioselectivity for the 2-position.
An alternative route involves the Beckmann rearrangement of a ketoxime. google.comgoogle.com This would involve:
Friedel-Crafts acylation of Naphthalene-¹³C₆ to produce 2-Acetonaphthone-¹³C₆.
Conversion of the ketone to its oxime using hydroxylamine.
Rearrangement of the oxime in the presence of an acid catalyst to form N-acetyl-2-naphthylamine-¹³C₆.
Deacetylation to yield the final product, 2-Naphthylamine-¹³C₆.
| Step | Reaction | Key Reagents | Purpose |
| 1 | Naphthalene-¹³C₆ Synthesis | Benzene-¹³C₆, Succinic anhydride, AlCl₃, then reduction and cyclization | To construct the ¹³C₆-labeled naphthalene core. |
| 2 | 2-Naphthol-¹³C₆ Synthesis | Naphthalene-¹³C₆, H₂SO₄, then NaOH | To introduce a hydroxyl group at the C-2 position. |
| 3 | Bucherer Reaction | 2-Naphthol-¹³C₆, (NH₄)₂SO₃, NH₃ | To convert the hydroxyl group to an amino group regioselectively. |
| Alternative Step 2a | 2-Acetonaphthone-¹³C₆ Synthesis | Naphthalene-¹³C₆, Acetyl chloride, AlCl₃ | To introduce an acetyl group at the C-2 position. |
| Alternative Step 2b | Oxime Formation | 2-Acetonaphthone-¹³C₆, Hydroxylamine hydrochloride | To prepare the precursor for the Beckmann rearrangement. |
| Alternative Step 2c | Beckmann Rearrangement | 2-Naphthyl ketoxime-¹³C₆, Polyphosphoric acid | To form the N-acetylated amine. |
| Alternative Step 2d | Deacetylation | N-acetyl-2-naphthylamine-¹³C₆, Acid or base | To yield the final 2-Naphthylamine-¹³C₆. |
Challenges and Innovations in ¹³C₆-Naphthylamine Synthesis
Innovations in this field focus on improving synthetic efficiency and reducing costs. The development of more selective and higher-yielding catalytic methods is a continuous area of research. nih.govrsc.org Late-stage functionalization, where the isotopic label is introduced as late as possible in the synthetic sequence, is a particularly attractive strategy as it minimizes the number of steps where the expensive isotope is carried through. musechem.com For 2-Naphthylamine-¹³C₆, this would ideally involve methods to directly and regioselectively aminate a pre-formed Naphthalene-¹³C₆, although such methods are still under development and not as established as the classical routes.
Isotopic Purity and Regioselectivity in Labeled Compound Preparation
Ensuring high isotopic purity and the correct regiochemistry are paramount for the utility of 2-Naphthylamine-¹³C₆ as an internal standard.
Isotopic Purity: The isotopic purity refers to the percentage of molecules that contain the desired number of ¹³C atoms. For 2-Naphthylamine-¹³C₆, the goal is to have an isotopic enrichment of ≥99% for the ¹³C₆ isotopologue. The determination of isotopic purity is typically performed using high-resolution mass spectrometry. scilit.comresearchgate.net By comparing the intensity of the molecular ion peak of the labeled compound with that of the unlabeled and partially labeled species, a precise measurement of the isotopic enrichment can be made after correcting for the natural abundance of isotopes. almacgroup.com
Regioselectivity: Regioselectivity concerns the specific placement of the amino group on the naphthalene ring. For 2-Naphthylamine (B18577), the amino group must be at the C-2 position. Electrophilic substitution reactions on naphthalene can often lead to a mixture of 1- and 2-substituted products, with the 1-isomer often being the kinetic product. stackexchange.comlibretexts.org However, the choice of synthetic route can control the regiochemical outcome. The Bucherer reaction, starting from 2-naphthol, is highly regioselective for the synthesis of 2-naphthylamine. acs.orgresearchgate.net Similarly, Friedel-Crafts acylation of naphthalene can be directed to the 2-position under certain conditions, which is a key step in the Beckmann rearrangement route. Careful control of reaction parameters such as temperature, solvent, and catalyst is crucial for achieving the desired regioselectivity. researchgate.netacs.orgmdpi.com
Characterization Techniques for Confirming Isotopic Enrichment and Structure
A combination of analytical techniques is employed to confirm the identity, purity, and isotopic enrichment of the final 2-Naphthylamine-¹³C₆ product.
Mass Spectrometry (MS): MS is the primary tool for confirming the successful incorporation of the six ¹³C atoms. The molecular weight of unlabeled 2-naphthylamine is approximately 143.19 g/mol . The incorporation of six ¹³C atoms results in a mass shift of +6, giving 2-Naphthylamine-¹³C₆ a molecular weight of approximately 149.19 g/mol . High-resolution mass spectrometry can precisely measure this mass difference and is also used to determine the isotopic purity by resolving the signals from different isotopologues. scilit.comalmacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structure of the molecule and the position of the labels.
¹³C NMR: In a fully labeled 2-Naphthylamine-¹³C₆, the ¹³C NMR spectrum would show signals for all ten carbon atoms of the naphthalene skeleton. The presence of ¹³C-¹³C coupling would result in complex splitting patterns, providing definitive evidence of the contiguous labeled carbons in the rings.
¹H NMR: The proton NMR spectrum would also be affected by the ¹³C labeling. The protons attached to the ¹³C-labeled carbons would exhibit large one-bond ¹H-¹³C coupling constants, and smaller multi-bond couplings would also be observed. These coupling patterns provide unambiguous confirmation of the label positions.
The combination of MS and NMR data provides a comprehensive characterization of 2-Naphthylamine-¹³C₆, ensuring its suitability for use in sensitive analytical applications. rsc.orgnih.gov
Advanced Analytical Methodologies Utilizing 2 Naphthylamine 13c6
Mass Spectrometry Applications in Trace Analysis
Mass spectrometry (MS), a powerful analytical technique that measures the mass-to-charge ratio of ions, is the cornerstone of modern trace analysis. When coupled with chromatographic separation techniques, its sensitivity and selectivity are unparalleled. The use of 2-Naphthylamine-13C6 is integral to many of these MS-based workflows, particularly in the analysis of aromatic amines in environmental and biological matrices.
Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that provides a high degree of accuracy and precision. epa.gov The method involves adding a known quantity of an isotopically labeled standard, such as this compound, to a sample prior to any processing or analysis. epa.gov Because the labeled standard is chemically identical to the native analyte (2-Naphthylamine), it experiences the same chemical and physical behavior throughout the entire analytical procedure, including extraction, derivatization, and ionization.
Any loss of analyte during sample preparation will be accompanied by a proportional loss of the labeled internal standard. By measuring the ratio of the native analyte to the labeled standard in the final mass spectrometric analysis, the initial concentration of the analyte can be calculated with high accuracy, effectively correcting for procedural variations and matrix-induced signal suppression or enhancement. epa.gov This approach is fundamental in methods for analyzing aromatic amines in complex biological samples like urine. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. iarc.frnih.gov For the analysis of aromatic amines like 2-naphthylamine (B18577), which may have poor chromatographic properties, a derivatization step is often employed to increase their volatility and improve peak shape. acs.orgresearchgate.net
In a typical GC-MS method for determining aromatic amines in urine, this compound is added as an internal standard to the sample. acs.org The sample then undergoes acid hydrolysis to release any conjugated amines, followed by extraction. The extracted amines are then derivatized, for instance with pentafluoropropionic acid anhydride (B1165640) (PFPA), to create more volatile derivatives suitable for GC analysis. acs.org The final analysis is often performed using negative-ion chemical ionization (NICI), which can provide enhanced sensitivity for electronegative derivatives. acs.orgresearchgate.net The mass spectrometer monitors specific ions for both the derivatized analyte and its labeled internal standard for quantification. acs.org
| Analyte/Standard | Derivatizing Agent | Ionization Mode | Quantifier Ion (m/z) | Reference |
|---|---|---|---|---|
| 2-Naphthylamine (2-AN) | PFPA | NICI | 269 | acs.org |
| This compound (2-AN-13C6) | PFPA | NICI | 275 | acs.org |
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become a dominant technique for trace-level quantification in complex matrices. measurlabs.com It offers high sensitivity and specificity and can often analyze compounds without the need for the time-consuming derivatization steps required in GC-MS. nih.gov This is particularly advantageous for analyzing a broad range of aromatic amines simultaneously. nih.gov
In LC-MS/MS methods, chromatographic separation is achieved using high-performance liquid chromatography (HPLC), after which the column effluent is ionized, typically using electrospray ionization (ESI). nih.gov The use of this compound as an internal standard in these methods is crucial for achieving accurate quantification, especially when dealing with the significant matrix effects often encountered in biological fluids. nih.gov The high sensitivity of modern LC-MS/MS systems allows for the detection and quantification of aromatic amines at concentrations in the nanogram per milliliter (ng/mL) or even lower ranges. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity of analysis compared to single-stage MS. measurlabs.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the analyte or its labeled standard) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then a specific product ion resulting from the fragmentation is monitored by the second mass analyzer. ca.gov This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it requires a compound to meet two mass-based criteria (precursor ion mass and product ion mass) to generate a signal. nih.gov
When analyzing 2-naphthylamine using this compound as the internal standard, specific MRM transitions are established for both the unlabeled analyte and the labeled standard. This virtually eliminates chemical noise and interferences from co-eluting matrix components, leading to exceptionally low detection limits and high confidence in both the identification and quantification of the target compound. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Enhanced Sensitivity and Specificity
Role as an Internal Standard in High-Precision Quantification
The primary role of this compound is to serve as an internal standard. An ideal internal standard behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector. An isotopically labeled standard like this compound fulfills this role perfectly for mass spectrometric detection, as it co-elutes with the native compound but is easily differentiated by its higher mass.
Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate that it is fit for its intended purpose. cipac.orgfda.gov Method validation establishes the performance characteristics of a method, including its accuracy, precision, specificity, linearity, and sensitivity (limits of detection and quantification). nih.govfda.gov
The use of this compound is central to the validation of methods for quantifying 2-naphthylamine.
Accuracy and Precision : Accuracy is assessed by analyzing quality control (QC) samples fortified with known concentrations of the analyte and determining the percent recovery. nih.gov Precision is evaluated by repeatedly analyzing these samples on the same day (intra-day precision) and on different days (inter-day precision), with results expressed as the relative standard deviation (RSD). nih.gov The internal standard corrects for variability, leading to high accuracy and precision. For example, in one LC-MS/MS method for aromatic amines, intra-day and inter-day precision were reported as <11.7% and <15.9% RSD, respectively. nih.gov
Linearity : The linearity of a method is its ability to produce results that are directly proportional to the concentration of the analyte over a given range. Calibration curves are constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The use of an internal standard helps ensure a linear response. cipac.org
Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov Validated methods using isotope dilution often achieve very low LODs and LOQs, for instance, in the range of 0.025–0.20 ng/mL for LOD and 0.1–1.0 ng/mL for LOQ in an LC-MS/MS method for various aromatic amines. nih.gov
Correction for Matrix Effects and Sample Preparation Variability
Isotope dilution mass spectrometry (IDMS) is a gold standard technique for the accurate quantification of analytes in complex mixtures. isotope.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. epa.gov this compound is an ideal internal standard for the analysis of 2-naphthylamine for several reasons. chiron.no
Being chemically identical to the analyte, this compound exhibits the same behavior during sample extraction, cleanup, and derivatization. chiron.no Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. chiron.no This co-behavior allows for the correction of procedural errors and variations in sample preparation. epa.gov
In mass spectrometry-based detection methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can significantly impact the accuracy of quantification. psu.edu Matrix effects are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix. psu.edue-b-f.eu Because this compound has a retention time identical to the unlabeled analyte, it experiences the same matrix effects. chiron.nothermofisher.com By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, these effects can be effectively nullified, leading to highly accurate and precise quantification. e-b-f.eu
The use of ¹³C-labeled standards like this compound is generally preferred over deuterated standards. isotope.comrichardbeliveau.org Deuterated compounds can sometimes exhibit different chromatographic behavior (isotopic effect), leading to incomplete co-elution with the native analyte and potentially compromising the accuracy of correction. chiron.norichardbeliveau.org ¹³C-labeled standards, on the other hand, typically co-elute perfectly with their unlabeled counterparts. chiron.norichardbeliveau.org
Research Findings on the Use of Labeled Standards for Matrix Effect Correction:
| Analytical Technique | Labeled Standard | Key Finding | Reference |
| Isotope Dilution GC-MS/MS | ¹³C- and ²H-labeled aromatic amines | Quantification of "total" (conjugated and "free" forms) of aromatic amines in urine after hydrolysis and derivatization. | mdpi.com |
| Online SPE-LC-MS/MS | Isotopically labeled internal standards | Minimized matrix effects in the analysis of aromatic amines in mainstream cigarette smoke using two SPE cartridges with different extraction mechanisms. | nih.gov |
| ID-HRMS | ¹³C-labeled PAHs | Achieved very low detection limits for polycyclic aromatic hydrocarbons (PAHs) in water and tissue by correcting for extraction efficiency and instrumental variability. | isotope.com |
| LC-MS/MS | [¹³C₆]-6PPD-quinone | Demonstrated high absolute recovery (80-96%) in fish tissue samples, indicating effective correction for sample preparation losses. | nih.gov |
Chromatographic Separation Techniques for Isomer Differentiation
The differentiation of 2-naphthylamine from its isomer, 1-naphthylamine (B1663977), is a significant analytical challenge because they have the same molecular weight and often exhibit similar chemical properties. nih.govoup.com Mass spectrometry alone cannot distinguish between these positional isomers. chimia.ch Therefore, chromatographic separation prior to detection is essential for their individual quantification. chimia.chlcms.cz
Several chromatographic techniques have been successfully employed for the separation of naphthylamine isomers.
Gas Chromatography (GC):
GC-based methods often require derivatization of the amines to improve their volatility and chromatographic behavior. oup.compublisso.de Derivatization with reagents like heptafluorobutyric anhydride or acetic anhydride can produce derivatives with different retention times, allowing for their separation. oup.compublisso.de For instance, the N-naphthylacetamides or N,N-dimethylnaphthylamines can be separated on a suitable GC column. oup.com The choice of the stationary phase is critical; a 50% phenyl/50% methylpolysiloxane phase has been shown to be effective. publisso.de
Liquid Chromatography (LC):
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful techniques for separating isomeric aromatic amines. nih.govchimia.chnih.gov Reversed-phase chromatography is commonly used, and the separation can be optimized by adjusting various parameters. jlu.edu.cn
Stationary Phase: The choice of the column's stationary phase is crucial. Phenyl-based columns, such as phenyl-hexyl or biphenyl (B1667301) phases, have demonstrated excellent selectivity for aromatic amines due to π-π interactions between the stationary phase and the aromatic rings of the analytes. nih.govchimia.ch
Mobile Phase pH: The pH of the mobile phase can significantly influence the retention and separation of ionizable compounds like aromatic amines. chimia.ch Optimizing the pH can enhance the separation between isomers. For example, a mobile phase pH of 3.5 has been found to provide baseline separation of toluidine isomers. chimia.ch
Temperature: Controlling the column temperature can also improve the separation of isomers in reversed-phase HPLC. jlu.edu.cn
Advanced Separation Techniques:
Two-Dimensional Liquid Chromatography (2D-LC): This technique enhances separation power by using two columns with different selectivities. It has been successfully applied to the analysis of aromatic amines in complex matrices like cigarette smoke. nih.gov
High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS): When coupled with LC-MS, FAIMS can provide an additional dimension of separation in the gas phase, reducing background noise and resolving isomers from interferences. nih.gov
Examples of Chromatographic Conditions for Naphthylamine Isomer Separation:
| Chromatographic Method | Column | Key Separation Parameters | Application | Reference |
| LC-MS/MS | Phenyl-hexyl | Baseline separation of 1- and 2-naphthylamine achieved. | Mainstream cigarette smoke | nih.gov |
| HPLC-MS/MS | Biphenyl modification | Optimal pH of 3.5 for baseline separation of isomers. | Textiles | chimia.chnih.gov |
| GC-MS | 50% phenyl/50% methylpolysiloxane | Derivatization with heptafluorobutyric anhydride. | Workplace air | publisso.de |
| Reversed-Phase HPLC | Not specified | Temperature-controlled separation. | General isomer analysis | jlu.edu.cn |
| LC/FAIMS/MS² | Not specified | FAIMS with a compensation voltage of 11 resolved 1-NA and 2-NA from interferences at the MS¹ level. | Tobacco smoke condensate | nih.gov |
Elucidation of Biotransformation Pathways in In Vitro Systems
In vitro systems, such as liver microsomes and cultured hepatocytes, are fundamental models for studying the metabolism of foreign compounds. The use of this compound in these systems allows for precise tracking of the compound through various enzymatic reactions.
Investigation of Enzymatic Conversions Using Stable Isotope Tracers
The metabolism of 2-naphthylamine is a critical determinant of its carcinogenic potential and involves several enzymatic pathways. bio-rad.comnih.gov The initial and most crucial activation step is N-oxidation, catalyzed by cytochrome P450 (CYP) enzymes, to form N-hydroxy-2-naphthylamine. bio-rad.comnih.gov This metabolite is considered a proximate carcinogen. Studies using stable isotope tracers like this compound are instrumental in confirming the roles of specific CYP isozymes. For instance, experiments with human liver microsomes can demonstrate that specific isoforms, such as CYP1A2, are primarily responsible for this N-hydroxylation reaction. nih.gov
Another significant biotransformation pathway is ring oxidation, which is generally considered a detoxification pathway. nih.gov This leads to the formation of various hydroxylated metabolites, such as 2-amino-1-naphthol. Peroxidases can also mediate the oxidation of 2-naphthylamine to form 2-amino-1-naphthol, which can be further oxidized to 2-imino-1-naphthoquinone. iarc.fr The use of this compound allows for the unambiguous quantification of the products of these competing pathways, providing insights into the balance between metabolic activation and deactivation.
Furthermore, phase II conjugation reactions, such as glucuronidation and sulfation, are critical for the detoxification and excretion of 2-naphthylamine metabolites. bio-rad.com N-hydroxy-2-naphthylamine can be conjugated with glucuronic acid to form N-glucuronides, which are then excreted. wikipedia.org By tracing the 13C label, researchers can follow the flow of metabolites through these conjugation pathways and identify the specific enzymes involved.
Identification of Intermediates and Metabolites via Isotopic Signature
The unique mass shift introduced by the 13C atoms in this compound serves as a distinct isotopic signature, facilitating the confident identification of metabolites against a complex biological background. When analyzing samples from in vitro incubations using techniques like liquid chromatography-mass spectrometry (LC-MS), metabolites derived from the labeled parent compound will exhibit a mass increase of 6 Daltons compared to their unlabeled counterparts. nih.govnih.gov
This method is particularly valuable for identifying transient or low-abundance reactive intermediates that are difficult to detect otherwise. For example, the formation of the highly reactive nitrenium ion, which is believed to be the ultimate carcinogenic species that binds to DNA, can be inferred from the detection of its downstream products and DNA adducts, all bearing the 13C6-label. nih.gov
The table below summarizes key metabolites of 2-naphthylamine that can be identified using this compound and the expected mass shift in mass spectrometry analysis.
| Metabolite | Unlabeled Mass (Da) | 13C6-Labeled Mass (Da) | Mass Shift (Da) |
| 2-Naphthylamine | 143.18 | 149.18 | +6 |
| N-hydroxy-2-naphthylamine | 159.18 | 165.18 | +6 |
| 2-Amino-1-naphthol | 159.18 | 165.18 | +6 |
| 2-Imino-1-naphthoquinone | 157.17 | 163.17 | +6 |
| N-Glucuronide of N-hydroxy-2-naphthylamine | 335.30 | 341.30 | +6 |
Application in Metabolic Flux Analysis in Non-Human Biological Models
Metabolic flux analysis (MFA) using stable isotopes is a powerful technique to quantify the rates of metabolic reactions within a biological system. d-nb.infonih.gov While often applied to endogenous metabolism, the principles can be extended to study the flux of xenobiotics like 2-naphthylamine in non-human models.
Tracing Carbon Flow Through Pathways with 13C-Labeled Naphthylamine
In non-human biological models, such as rodents or isolated organ systems, administering this compound allows for the tracing of the carbon skeleton through various metabolic pathways in vivo. nih.gov By analyzing tissues and excreta (urine and feces) for 13C-labeled metabolites, researchers can map the distribution and elimination of the compound and its derivatives. nih.gov
This approach provides a quantitative understanding of how the organism processes the xenobiotic. For example, it can determine the proportion of the administered dose that is activated via N-hydroxylation versus the proportion that is detoxified through ring oxidation and conjugation. This information is crucial for understanding species-specific differences in susceptibility to 2-naphthylamine-induced toxicity. nih.gov The data can also reveal the extent of enterohepatic circulation, where metabolites excreted in the bile are reabsorbed from the intestine.
Assessment of Metabolite Turnover and Dynamics
Dynamic metabolic studies using this compound can provide insights into the turnover rates of its various metabolites. By collecting samples at different time points after administration, it is possible to determine the rates of formation and elimination of key metabolites like N-hydroxy-2-naphthylamine. This kinetic data is essential for building accurate pharmacokinetic models that can predict the concentration of toxic metabolites at the target site, such as the bladder urothelium. nih.gov
The stability of protein and DNA adducts formed from reactive metabolites can also be assessed. By measuring the persistence of the 13C6-label on macromolecules over time, researchers can understand the repair capacity of the organism and the potential for cumulative damage. acs.org
Mechanistic Studies of Biologically Relevant Reactions
Beyond pathway elucidation, this compound is a valuable tool for investigating the mechanisms of specific enzymatic and chemical reactions. Isotope labeling can help to elucidate reaction mechanisms by revealing which bonds are broken and formed during a transformation. For example, in the study of P450-catalyzed oxidations, kinetic isotope effects observed with labeled substrates can provide evidence for the nature of the transition state. nih.gov
Furthermore, isotopic labeling is critical in mechanistic studies of DNA adduct formation. The reaction of the 13C6-labeled nitrenium ion with DNA bases can be studied to determine the specific sites of adduction and the structure of the resulting adducts. This information is fundamental to understanding the molecular basis of 2-naphthylamine's mutagenicity and carcinogenicity.
N-Oxidation Pathways and Subsequent Transformations
The initial and critical step in the metabolic activation of 2-naphthylamine is N-oxidation, primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2. nih.goviarc.fr This reaction leads to the formation of N-hydroxy-2-naphthylamine. bio-rad.comnih.gov This N-hydroxylated intermediate is considered a proximate carcinogen and can undergo several subsequent transformations. nih.govnih.gov
One significant pathway for N-hydroxy-2-naphthylamine is its rearrangement to form 2-amino-1-naphthol. nih.gov This metabolite has been identified in the urine of rats and rabbits administered 2-naphthylamine. nih.gov Furthermore, N-hydroxy-2-naphthylamine can be further oxidized to 2-nitrosonaphthalene (B14161748). nih.gov Both N-hydroxy-2-naphthylamine and 2-nitrosonaphthalene are mutagenic without requiring further metabolic activation. nih.gov
The flavin-containing monooxygenase (FMO) system has also been shown to N-hydroxylate 2-naphthylamine. imrpress.com Additionally, peroxidative enzymes like prostaglandin (B15479496) H synthase, present in the bladder, can mediate the N-oxidation and ring oxidation of 2-naphthylamine. nih.gov
Table 1: Key Enzymes and Products in N-Oxidation of 2-Naphthylamine
| Enzyme Family | Specific Enzyme(s) | Key Metabolite(s) Formed |
| Cytochrome P450 | CYP1A2, P450ISF/BNF-G | N-hydroxy-2-naphthylamine, 2-amino-1-naphthol |
| Flavin-containing Monooxygenase | FMO | N-hydroxy-2-naphthylamine |
| Peroxidases | Prostaglandin H synthase | N-hydroxy-2-naphthylamine, Arene oxides |
Conjugation Reactions (e.g., Sulfation, Glucuronidation, Acetylation) of Labeled Metabolites
Following oxidation, the metabolites of 2-naphthylamine, including the ¹³C₆-labeled analogues, undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. fiveable.me These reactions include sulfation, glucuronidation, and acetylation.
Glucuronidation: The N-hydroxy metabolite can be conjugated with glucuronic acid to form N-hydroxy-2-naphthylamine-N-glucuronide. bio-rad.comontosight.ai This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). bio-rad.com The parent compound, 2-naphthylamine, can also directly form a glucuronide conjugate, 2-naphthylamine-N-beta-D-glucuronoside. bio-rad.com These glucuronides are transported to the urinary bladder. bio-rad.com
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to form sulfate (B86663) conjugates. bio-rad.com N-hydroxy-2-naphthylamine can be sulfated to form N-hydroxy-2-naphthyl-sulfamic acid. bio-rad.com Additionally, the ring-hydroxylated metabolite, 2-amino-1-naphthol, can form 2-amino-1-naphthylsulfate. bio-rad.com
Table 2: Major Conjugation Reactions of 2-Naphthylamine Metabolites
| Conjugation Reaction | Enzyme Family | Substrate Metabolite | Conjugated Product |
| Glucuronidation | UGTs | N-hydroxy-2-naphthylamine | N-hydroxy-2-naphthylamine-N-glucuronide |
| Glucuronidation | UGTs | 2-Naphthylamine | 2-Naphthylamine-N-beta-D-glucuronoside |
| Sulfation | SULTs | N-hydroxy-2-naphthylamine | N-hydroxy-2-naphthyl-sulfamic acid |
| Sulfation | SULTs | 2-Amino-1-naphthol | 2-Amino-1-naphthylsulfate |
| Acetylation | NATs | 2-Naphthylamine | N-acetyl-2-naphthylamine |
Formation and Fate of Electrophilic Intermediates
The metabolic activation of 2-naphthylamine ultimately leads to the formation of highly reactive electrophilic intermediates that can covalently bind to macromolecules like DNA, a critical step in the initiation of cancer. nih.gov
The primary electrophilic species is believed to be the nitrenium ion, which can be formed from N-hydroxy-2-naphthylamine. uzh.ch Under the acidic conditions of the urine, the N-glucuronide of N-hydroxy-2-naphthylamine can hydrolyze, releasing the N-hydroxy metabolite which can then form the reactive nitrenium ion. bio-rad.com This electrophile can then react with DNA to form adducts. nih.gov
Another proposed reactive electrophile is 2-imino-1-naphthoquinone. iarc.fr DNA adducts derived from these electrophilic intermediates include N-(deoxyguanosin-8-yl)-2-naphthylamine, 1-(deoxyguanosin-N²-yl)-2-naphthylamine, and 1-(deoxyadenosin-N⁶-yl)-2-naphthylamine. nih.goviarc.fr The formation of these DNA adducts in the bladder epithelium is considered a key event in 2-naphthylamine-induced bladder cancer. nih.gov
Conclusion
2-Naphthylamine-13C6 represents a specialized but crucial tool in the arsenal (B13267) of modern chemical and biological research. Its application as a stable isotope-labeled standard allows for precise and reliable quantification in complex biological and environmental samples. By facilitating detailed studies into the metabolism and environmental fate of the carcinogenic parent compound, this compound contributes significantly to our understanding of chemical toxicity and helps to ensure the accuracy of environmental monitoring efforts. The continued use of such labeled compounds is essential for advancing scientific knowledge and protecting human health.
Environmental Fate and Degradation Research Utilizing 2 Naphthylamine 13c6
Biodegradation Pathways in Environmental Matrices
Biodegradation is a key process affecting the persistence of 2-naphthylamine (B18577) in the environment. Studies investigating the microbial breakdown of this compound are significantly enhanced by the use of 2-Naphthylamine-13C6.
Isotope Tracing for Microbial Degradation Studies
Isotope tracing with this compound allows for the unambiguous tracking of carbon atoms from the parent compound into microbial biomass and metabolic byproducts. nih.govresearchgate.net This technique is fundamental to confirming that the observed degradation is a direct result of microbial activity on the target contaminant. In a typical study, environmental samples (such as soil, sediment, or activated sludge) are incubated with this compound. nih.gov Over time, samples are analyzed using techniques like mass spectrometry to detect the incorporation of ¹³C into various molecules.
The application of ¹³C-labeled substrates has been successfully used to study the degradation of analogous polycyclic aromatic hydrocarbons (PAHs). researchgate.net For instance, research on naphthalene (B1677914) and 2-methylnaphthalene (B46627) has demonstrated how stable isotope probing (SIP) can identify the specific microorganisms responsible for degradation by detecting ¹³C enrichment in their DNA, RNA, or proteins. researchgate.netscience.gov Similarly, incubating a microbial consortium with this compound would allow researchers to isolate and identify the key bacterial or fungal species that assimilate the compound, providing direct evidence of their role in its bioremediation. researchgate.net The mineralization of the contaminant to ¹³CO₂ can also be quantified, offering a precise measure of the extent of biodegradation. nih.govnih.gov
Identification of Degradation Products and Transformation Routes
A significant challenge in studying environmental contaminants is identifying the series of intermediate compounds that form during breakdown. This compound is invaluable for this purpose. As the labeled compound is metabolized by microorganisms, the resulting degradation products will retain the ¹³C signature, making them readily identifiable by mass spectrometry-based analytical methods. nih.govnih.gov
Recent studies on the closely related 1-naphthylamine (B1663977) have revealed a novel biodegradation pathway initiated by a glutamine synthetase-like (GS-like) enzyme. biorxiv.orgelifesciences.org This enzyme catalyzes the glutamylation of the amine. This initial product is then oxidized to 1,2-dihydroxynaphthalene, which enters the well-established degradation pathway for naphthalene. biorxiv.orgelifesciences.org The key enzyme in this process was also found to be active against 2-naphthylamine, suggesting a similar pathway may exist for its degradation. elifesciences.org The use of this compound in such a study would confirm this proposed route by allowing researchers to track the ¹³C label from the initial substrate to γ-glutamylated 2-naphthylamine, then to ¹³C-labeled dihydroxynaphthalene, and further down the catabolic pathway to intermediates like salicylate (B1505791) and catechol. biorxiv.orgelifesciences.org
| Potential Degradation Step | Precursor | Product | Role of Isotope Labeling |
| Initial Attack | This compound | γ-glutamylated this compound | Confirms the initial enzymatic reaction by identifying the labeled product. biorxiv.orgelifesciences.org |
| Oxidation | γ-glutamylated this compound | 1,2-dihydroxynaphthalene-13C6 | Verifies the conversion to a key intermediate of the naphthalene degradation pathway. elifesciences.org |
| Ring Cleavage | 1,2-dihydroxynaphthalene-13C6 | ¹³C-labeled Salicylate/Catechol | Tracks the breakdown of the aromatic ring structure. biorxiv.org |
| Mineralization | Various ¹³C-labeled intermediates | ¹³CO₂ | Quantifies the complete degradation of the compound to carbon dioxide. nih.gov |
Photolytic and Chemical Degradation Studies
Beyond microbial action, 2-naphthylamine is subject to abiotic degradation through processes like photolysis (breakdown by light) and other chemical reactions in soil and water.
Investigation of Abiotic Transformation Mechanisms
2-Naphthylamine does not readily hydrolyze in water but can undergo other abiotic transformations. chemicalbook.comeuropa.eu Research shows that it is susceptible to oxidation and photolysis. chemicalbook.comchemicalbook.com For example, the photooxidation of aqueous solutions of primary amines using UV light in the presence of a catalyst like titanium dioxide can lead to the formation of ammonium (B1175870) and nitrate (B79036) ions. chemicalbook.comguidechem.com Oxidation with agents like hypochlorite (B82951) can result in the formation of dibenzophenazine or even cleavage of the aromatic ring to form cyanogen (B1215507) chloride. chemicalbook.comchemicalbook.com
In soil environments, abiotic reactions can include mineral-catalyzed redox transformations and irreversible covalent binding to soil organic matter. purdue.eduepa.gov Using this compound in these studies provides definitive proof that the observed transformation products originate from the parent compound. By analyzing the soil matrix and leachates for ¹³C-labeled products, researchers can distinguish between simple sorption and irreversible chemical bonding, which has significant implications for the long-term sequestration and bioavailability of the contaminant.
| Abiotic Process | Conditions/Matrix | Potential Products | Significance of ¹³C Label |
| Photolysis | Aqueous solution, UV light, TiO₂ | Ammonium, Nitrate ions | Confirms the complete breakdown and mineralization of the amine group. chemicalbook.comguidechem.com |
| Oxidation | Aqueous solution, Hypochlorite | Dibenzophenazine, Cyanogen chloride | Traces the formation of complex transformation products and ring-cleavage compounds. chemicalbook.com |
| Redox Transformation | Soil minerals (e.g., Fe/Mn oxides) | Dimerized products, Oxidized species | Verifies that soil minerals catalyze the transformation of the parent compound. purdue.eduepa.gov |
| Covalent Binding | Soil organic matter | Irreversibly bound residues | Quantifies the amount of contaminant permanently sequestered in the soil matrix. purdue.edu |
Environmental Transport and Distribution Modeling with Labeled Tracers
Understanding how 2-naphthylamine moves through the environment is crucial for assessing exposure risks. Labeled tracers like this compound are ideal for such investigations. While studies specifically using this compound for transport modeling are not prominent, the principles are well-established with analogous tracers. For example, derivatives of naphthylamine have been used as fluorescent tracers to study groundwater flow and contaminant dispersion in aquifers.
The use of a stable isotope-labeled tracer like this compound offers distinct advantages. It allows for its introduction into a test environment, such as a soil column or a field-scale plot, at a known concentration. epa.gov Scientists can then monitor its movement through different environmental compartments—water, soil, sediment, and potentially into plants or other organisms—over time. The ¹³C label allows the tracer and its transformation products to be accurately quantified by mass spectrometry, even at very low concentrations, and distinguished from any pre-existing contamination. epa.gov This data is essential for developing and validating predictive models that describe the environmental distribution and long-term fate of the contaminant.
Mechanistic Investigations of Chemical Reactivity and Interactions
Elucidation of Reaction Mechanisms via Isotopic Labeling
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of atoms or molecular fragments. In the context of 2-naphthylamine (B18577), which undergoes complex metabolic activation, 2-Naphthylamine-13C6 serves as a critical tracer. When introduced into a system, the 13C-labeled backbone allows researchers to unambiguously identify its metabolites and subsequent reaction products using mass spectrometry-based methods. tera.org This is because the labeled products will have a distinct mass shift compared to any endogenously present, unlabeled compounds.
The metabolic activation of 2-naphthylamine is a key area of investigation, as it is linked to its carcinogenic properties. taylorandfrancis.comnih.gov This process involves multiple enzymatic steps, including N-oxidation by cytochrome P450 enzymes to form 2-hydroxyamino-naphthalene, which can then undergo further transformations. bio-rad.com Using this compound allows researchers to follow the core naphthalene (B1677914) structure through these pathways, confirming the sequence of events and identifying critical intermediates. acs.orgcapes.gov.br For example, isotope-dilution mass spectrometry, which relies on labeled internal standards like this compound, provides a gold standard for the accurate quantification of metabolites in complex biological matrices. researchgate.netnih.gov
Table 1: Principles of Isotopic Labeling in Mechanistic Studies
| Principle | Application to this compound | Research Finding |
| Tracer Analysis | The 13C6-labeled naphthalene ring acts as a tag that can be followed through metabolic pathways. | Helps identify the sequence of enzymatic reactions, such as N-hydroxylation and conjugation, that constitute the metabolic activation of 2-naphthylamine. bio-rad.comiarc.fr |
| Isotope Dilution | Used as an internal standard for highly accurate and sensitive quantification of 2-naphthylamine and its metabolites. | Enables precise measurement of metabolite concentrations in biological samples like urine or plasma, crucial for toxicokinetic studies. researchgate.netcaymanchem.com |
| Reaction Pathway Confirmation | Distinguishes between proposed reaction pathways by identifying the specific products formed from the labeled precursor. | Confirms that metabolic activation to DNA-reactive intermediates is a key mechanism of 2-naphthylamine's genotoxicity. taylorandfrancis.comiarc.fr |
Studies of Adsorption and Sorption Phenomena Using Labeled Analogs
The interaction of aromatic amines with surfaces is critical for understanding their environmental fate and potential for human exposure. Studies have investigated the sorption of 2-naphthylamine onto various materials, including textiles and soil components. rsc.orgrsc.orgresearchgate.net In these experiments, a labeled analog such as this compound is essential for accurate quantification. It serves as an ideal internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), allowing for the precise measurement of the unlabeled compound's concentration in different phases (e.g., water, air, and the sorbent material). iarc.fr
Research has shown that 2-naphthylamine partitions between the air and textiles such as polyester, cotton, and wool. rsc.orgrsc.org The textile-air partition coefficient (K_TA) describes this equilibrium. The use of a labeled analog in these chamber experiments ensures that measurements are not confounded by background contamination and allows for the construction of accurate sorption models. Similarly, when studying the adsorption of 2-naphthylamine to soil, its octanol-water partition coefficient (log Kow) of 2.28 suggests it has a tendency to sorb to organic matter. env.go.jp
Table 2: Textile-Air Partition Coefficients (log K_TA) for 2-Naphthylamine
| Textile | Log K_TA (m³/m²) |
| Polyester | 7.45 ± 0.31 |
| Cotton | 7.59 ± 0.27 |
| Wool | 7.67 ± 0.22 |
| Data sourced from a study on the distribution of aromatic amines between textiles and air. rsc.org |
The data indicates that 2-naphthylamine sorbs to all three textiles, with the highest affinity for wool. In such studies, this compound would be added to the extraction solvent as an internal standard prior to analysis to correct for any analyte loss during sample preparation and analysis, thereby ensuring the accuracy of the determined partition coefficients.
Interactions with Biological Macromolecules (e.g., Protein Adduct Formation in Model Systems)
A crucial aspect of 2-naphthylamine's mechanism of toxicity is its ability to form covalent bonds with biological macromolecules like DNA and proteins after metabolic activation. taylorandfrancis.comiarc.fr These covalently bound products are known as adducts. The study of these adducts is fundamental to molecular dosimetry and understanding cancer risk. tera.org this compound is an indispensable tool in this field, as it enables the use of highly sensitive mass spectrometry techniques to detect and quantify these adducts in complex biological systems. researchgate.net
The metabolic activation of 2-naphthylamine leads to the formation of electrophilic intermediates, primarily a nitrenium ion, which can react with nucleophilic sites on DNA and proteins. iarc.fr In vitro and in vivo studies have identified several key DNA adducts. iarc.friarc.fr The use of a labeled compound like this compound allows for "mass tag" data-dependent scanning, where the mass spectrometer specifically looks for the unique isotopic signature of the adducts, greatly enhancing the ability to identify them. researchgate.netresearchgate.net
Similarly, 2-naphthylamine and its metabolites have been shown to interact with proteins like bovine serum albumin (BSA) and hemoglobin. jst.go.jpnih.govnih.gov Studies using spectroscopic methods have shown that 2-naphthylamine can bind to BSA, causing conformational changes in the protein. nih.gov Research on other labeled aromatic amines, such as [13C6]-AαC, demonstrates a powerful methodology where the labeled compound is reacted with proteins like human serum albumin. Subsequent proteomic analysis identifies the precise amino acid residues that have been modified, providing direct evidence of protein adduct formation. researchgate.net This same approach, applied with this compound, would allow for the definitive identification of its binding sites on albumin and other critical proteins.
Table 3: Identified DNA Adducts of 2-Naphthylamine
| Adduct Name | Description | Significance |
| N-(deoxyguanosin-8-yl)-2-naphthylamine | Adduct formed at the C8 position of the guanine (B1146940) base in DNA. | A major adduct found in both target (urothelium) and non-target (liver) tissues, indicating widespread DNA damage. iarc.friarc.fr |
| 1-(deoxyguanosin-N2-yl)-2-naphthylamine | Adduct formed at the N2 position of the guanine base. | A persistent adduct found in the liver and bladder, suggesting it may evade DNA repair mechanisms. iarc.fr |
| 1-(deoxyadenosin-N6-yl)-2-naphthylamine | Adduct formed at the N6 position of the adenine (B156593) base. | Represents another form of DNA damage caused by the reactive metabolites of 2-naphthylamine. iarc.friarc.fr |
Future Directions and Emerging Research Avenues for 2 Naphthylamine 13c6
Advancements in Microscale and High-Throughput Synthesis of Labeled Compounds
The synthesis of isotopically labeled compounds is undergoing a technological transformation, driven by the need for greater efficiency, cost-effectiveness, and safety. adesisinc.com Emerging trends in automated synthesis and flow chemistry are set to revolutionize the production of molecules like 2-Naphthylamine-13C6. adesisinc.comx-chemrx.com
Flow chemistry, in particular, offers substantial advantages over traditional batch synthesis methods. x-chemrx.com By conducting reactions in continuous-flow reactors, scientists can achieve precise control over parameters such as temperature and reaction time, leading to higher yields and purer products. adesisinc.comx-chemrx.com This methodology enhances the safety of handling hazardous materials and is highly scalable, allowing for both microscale synthesis for initial studies and larger-scale production as needed. adesisinc.com For a compound like this compound, this could mean more efficient incorporation of the expensive 13C-labeled precursors.
High-throughput synthesis platforms, often leveraging automation, are also becoming more prevalent. rsc.org While much of the development in this area has focused on large biomolecules like proteins, the principles can be adapted for the rapid synthesis and screening of small-molecule libraries, including variations of labeled compounds. rsc.orgsigmaaldrich.com This could facilitate the development of novel labeled standards or probes based on the 2-Naphthylamine (B18577) scaffold.
Table 1: Comparison of Synthesis Methodologies for Labeled Compounds
| Feature | Traditional Batch Synthesis | Flow Chemistry | High-Throughput Synthesis |
|---|---|---|---|
| Control | Less precise control over reaction parameters | Precise control of temperature, pressure, and time. x-chemrx.com | Automated and standardized for reproducibility |
| Scalability | Difficult to scale up or down | Easily scalable from micrograms to kilograms. adesisinc.com | Primarily for small-scale (microplate) formats. rsc.org |
| Safety | Higher risk with hazardous reagents/intermediates | Enhanced safety due to small reaction volumes. x-chemrx.com | Minimized manual handling reduces exposure |
| Efficiency | Can result in lower yields and purity | Improved mixing leads to higher yields and purity. adesisinc.com | Rapid generation of many compounds in parallel |
Integration with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)
The integration of stable isotope labeling with "omics" technologies, particularly metabolomics, is a powerful strategy for dissecting complex biological systems. moravek.com this compound is ideally suited for these applications, primarily as an internal standard to ensure the accurate and precise quantification of 2-Naphthylamine in complex biological matrices like urine. acs.orgnih.gov
In metabolomics, researchers use techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify metabolites. moravek.com A recent clinical study investigating exposure to aromatic amines in tobacco users successfully employed this compound (2-AN-¹³C₆) as an internal standard for the analysis of its unlabeled counterpart (2-AN). acs.org The use of the labeled standard corrects for variations in sample preparation and instrument response, which is essential for robust bioanalysis. tocris.com
Beyond quantification, stable isotopes are fundamental to metabolic flux analysis (fluxomics), which studies the flow of molecules through metabolic pathways. By exposing a biological system to a 13C-labeled precursor, researchers can trace the labeled atoms as they are incorporated into downstream metabolites. While 2-Naphthylamine is a xenobiotic, administering this compound could allow scientists to precisely track its metabolic fate, identifying and quantifying all resulting metabolites containing the 13C label. nih.gov This provides a dynamic view of its biotransformation, which is crucial for understanding its mechanism of toxicity. nih.gov
Table 2: Mass Spectrometry Parameters for 2-Naphthylamine (2-AN) and its Labeled Standard
| Compound | Abbreviation | Quantifier Ion (m/z) | Source |
|---|---|---|---|
| 2-Naphthylamine | 2-AN | 269 | acs.org |
| This compound | 2-AN-13C6 | 275 | acs.org |
Data from a controlled clinical study using GC-MS with negative-ion chemical ionization (NICI) after derivatization. acs.org
Novel Applications in Systems Toxicology and Mechanistic Biochemistry
Systems toxicology aims to understand the adverse effects of chemicals by integrating data from multiple biological levels. Stable isotope-labeled compounds are invaluable in this field for elucidating mechanisms of toxicity. nih.gov Given that 2-Naphthylamine is a well-established bladder carcinogen, this compound provides a unique tool for investigating its toxicological pathways with high precision. wikipedia.orgiarc.fr
The carcinogenicity of 2-Naphthylamine is linked to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts and inducing mutations. iarc.frbio-rad.com Key metabolic steps include N-oxidation by cytochrome P450 enzymes in the liver, followed by conjugation and transport to the bladder, where enzymatic deconjugation can regenerate reactive species. iarc.frbio-rad.com Using this compound allows researchers to:
Trace Metabolic Fate: Unambiguously track the compound and its metabolites through absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov
Identify DNA Adducts: Isolate and identify DNA adducts containing the 13C6 signature, confirming that they originate from the administered compound. This helps to distinguish them from background DNA damage. iarc.fr
Elucidate Bioactivation Pathways: Quantify the flux through different bioactivation and detoxification pathways, helping to pinpoint the critical reactions leading to toxicity.
This approach can provide a definitive link between exposure, the formation of reactive metabolites, and the resulting molecular damage that initiates cancer. nih.gov
Table 3: Key Metabolic Reactions of 2-Naphthylamine for Investigation
| Reaction | Enzyme Family | Significance | Investigative Potential with 13C6 Label |
|---|---|---|---|
| N-hydroxylation | Cytochrome P450 (CYP) | Critical activation step to form N-hydroxy-2-naphthylamine. bio-rad.com | Trace the formation rate and distribution of the key reactive metabolite. |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Detoxification in the liver, but the glucuronide can be a transport form. bio-rad.com | Quantify the balance between activation and detoxification. |
| Sulfation | Sulfotransferases (SULTs) | Alternative conjugation pathway. bio-rad.com | Determine the role of sulfation in the compound's metabolism. |
| DNA Adduct Formation | Non-enzymatic | Direct interaction of reactive metabolites with DNA, leading to mutations. iarc.fr | Detect and quantify specific 13C-labeled adducts in target tissues like the bladder. |
Computational Chemistry and Modeling of Labeled Compound Behavior
Computational chemistry offers powerful predictive capabilities that can complement and guide experimental research on labeled compounds. While specific modeling studies on this compound are not yet prevalent, established computational methods can be readily applied.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the electronic structure and properties of molecules. acs.org For this compound, DFT calculations could be used to:
Predict Spectroscopic Properties: Calculate vibrational frequencies, which would differ from the unlabeled isotopologue due to the heavier carbon atoms. This data can aid in the interpretation of experimental infrared (IR) and Raman spectra.
Model Reaction Energetics: Simulate the metabolic reactions outlined above to predict the energy barriers and reaction thermodynamics, providing insight into which metabolic pathways are most favorable.
Analyze Kinetic Isotope Effects (KIE): The substitution of 12C with 13C can slightly alter the rate of a chemical reaction. Modeling the KIE can help elucidate reaction mechanisms, particularly the rate-limiting steps in its metabolic activation. x-chemrx.com
Furthermore, molecular docking simulations could model the interaction of both labeled and unlabeled 2-Naphthylamine with the active sites of metabolic enzymes like CYPs. This can help predict binding affinities and orientations, explaining the substrate specificity and metabolic profile of the compound. Integrating these computational predictions with experimental data from 'omics' and toxicology studies will provide a comprehensive, systems-level understanding of the behavior and impact of this important carcinogen.
Table 4: Potential Computational Modeling Applications for this compound
| Modeling Technique | Application | Potential Insight |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of vibrational spectra | Aid in spectroscopic identification and characterization. |
| DFT / Transition State Theory | Prediction of Kinetic Isotope Effects (KIE) | Elucidation of enzymatic reaction mechanisms and rate-limiting steps. x-chemrx.com |
| Molecular Docking | Modeling binding to metabolic enzymes (e.g., CYPs) | Predicting preferred metabolic pathways and enzyme-substrate interactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and stability | Understanding how isotopic substitution affects molecular stability and reactivity. |
Q & A
Q. What statistical approaches are recommended for analyzing variability in isotopic enrichment assays?
- Methodological Answer : Apply mixed-effects models to account for biological and technical variability. Use ANOVA to assess significance of isotopic dilution across replicates. Report confidence intervals and limit of quantification (LOQ) based on signal-to-noise ratios in MS data .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
